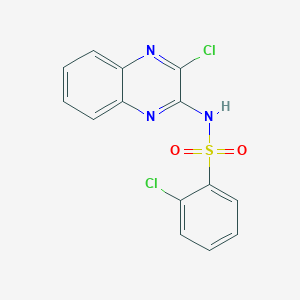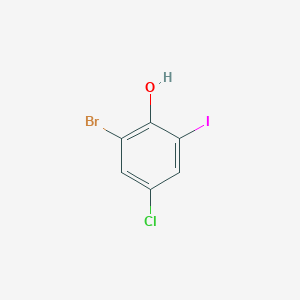
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of pyridine and is used in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate typically involves the reaction of tert-butyl bromoacetate with 2-bromo-6-methylpyridine-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may include crystallization or distillation techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The pyridine ring can participate in coordination chemistry with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl bromoacetate: Used as an intermediate in organic synthesis and pharmaceutical production.
2-Bromo-6-methylpyridine-3-ol: A precursor in the synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a tert-butyl ester group, providing distinct reactivity and applications in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C12H16BrNO3 |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C12H16BrNO3/c1-8-5-6-9(11(13)14-8)16-7-10(15)17-12(2,3)4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
ZNMHLVJHDPKIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OCC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














